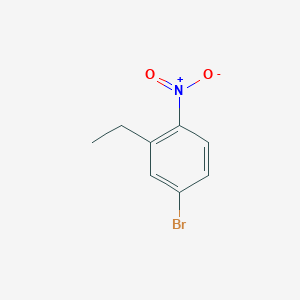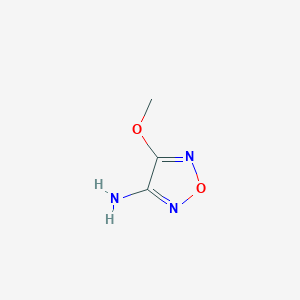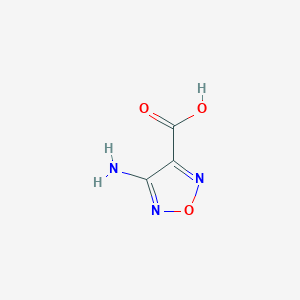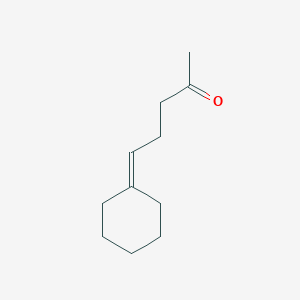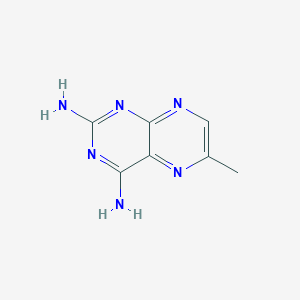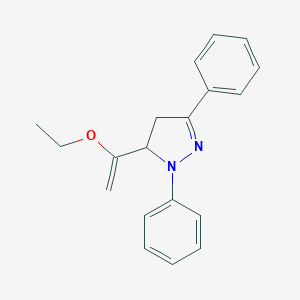
1H-Pyrazole, 5-(1-ethoxyethenyl)-4,5-dihydro-1,3-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole, 5-(1-ethoxyethenyl)-4,5-dihydro-1,3-diphenyl- is a chemical compound that belongs to the class of pyrazoles. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole, 5-(1-ethoxyethenyl)-4,5-dihydro-1,3-diphenyl- is not well understood. However, studies suggest that it may exert its biological activities through the inhibition of various enzymes and receptors. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation. It has also been reported to bind to the active site of DNA gyrase, an essential enzyme for bacterial replication.
Effets Biochimiques Et Physiologiques
1H-Pyrazole, 5-(1-ethoxyethenyl)-4,5-dihydro-1,3-diphenyl- has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. The compound has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Additionally, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1H-Pyrazole, 5-(1-ethoxyethenyl)-4,5-dihydro-1,3-diphenyl- in lab experiments include its ease of synthesis and its potential applications in various fields. However, the compound has some limitations, such as its low solubility in water and its instability under certain conditions.
Orientations Futures
There are several future directions for the research on 1H-Pyrazole, 5-(1-ethoxyethenyl)-4,5-dihydro-1,3-diphenyl-. One potential direction is to explore its potential as a lead compound for the development of new drugs. Another direction is to investigate its applications in materials science, such as the synthesis of new polymers and liquid crystals. Additionally, further studies are needed to elucidate the mechanism of action and to optimize the synthesis method for improved yields and purity.
Conclusion:
In conclusion, 1H-Pyrazole, 5-(1-ethoxyethenyl)-4,5-dihydro-1,3-diphenyl- is a promising compound with potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. Its ease of synthesis and its biological activities make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and to optimize its synthesis method for improved yields and purity.
Méthodes De Synthèse
The synthesis of 1H-Pyrazole, 5-(1-ethoxyethenyl)-4,5-dihydro-1,3-diphenyl- can be achieved through several methods, including the reaction of ethyl acrylate with 1,3-diphenyl-1H-pyrazol-5-amine in the presence of a catalyst. Another method involves the reaction of chalcones with hydrazine hydrate and acetic acid. The resulting product can be purified through column chromatography or recrystallization.
Applications De Recherche Scientifique
1H-Pyrazole, 5-(1-ethoxyethenyl)-4,5-dihydro-1,3-diphenyl- has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities. The compound has also been found to possess insecticidal and herbicidal properties, making it a promising candidate for agrochemical applications. Additionally, it has been used in the synthesis of new materials, such as polymers and liquid crystals.
Propriétés
Numéro CAS |
87995-89-9 |
|---|---|
Nom du produit |
1H-Pyrazole, 5-(1-ethoxyethenyl)-4,5-dihydro-1,3-diphenyl- |
Formule moléculaire |
C19H20N2O |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
3-(1-ethoxyethenyl)-2,5-diphenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C19H20N2O/c1-3-22-15(2)19-14-18(16-10-6-4-7-11-16)20-21(19)17-12-8-5-9-13-17/h4-13,19H,2-3,14H2,1H3 |
Clé InChI |
YSHJSGKAQHPUAJ-UHFFFAOYSA-N |
SMILES |
CCOC(=C)C1CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CCOC(=C)C1CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B187957.png)
![Benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-](/img/structure/B187958.png)
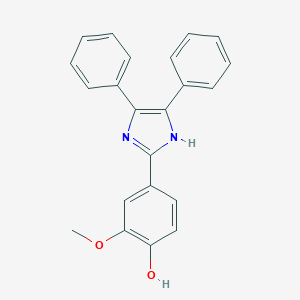
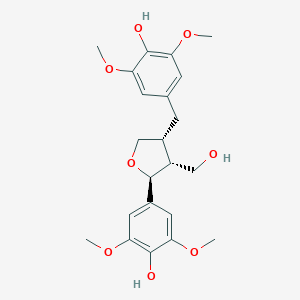
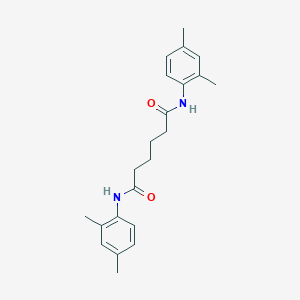
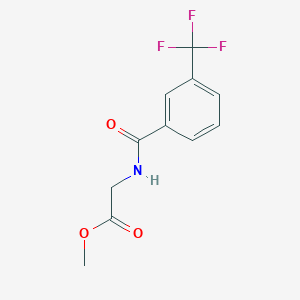
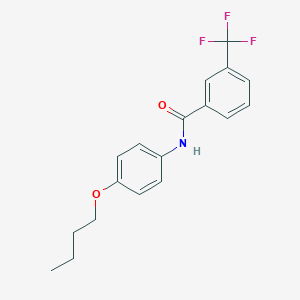
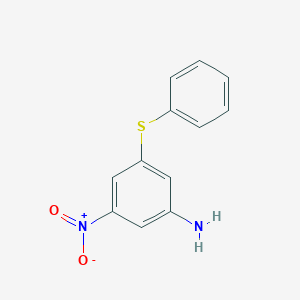
![2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B187973.png)
